molecular formula C6H3BrClNO B3151568 3-Bromopyridine-4-carbonyl chloride CAS No. 71541-33-8

3-Bromopyridine-4-carbonyl chloride

Cat. No. B3151568
CAS RN: 71541-33-8
M. Wt: 220.45 g/mol
InChI Key: PPXQCWYKQHICRO-UHFFFAOYSA-N
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Description

3-Bromopyridine-4-carbonyl chloride is a chemical compound with the molecular formula C6H3BrClNO . It is a powder in physical form . The IUPAC name for this compound is 3-bromoisonicotinoyl chloride hydrochloride .


Molecular Structure Analysis

The molecular structure of 3-Bromopyridine-4-carbonyl chloride involves a carbonyl group (C=O) and a hydrochloride group (Cl) attached to a bromopyridine ring . The carbon and oxygen in the carbonyl are both sp2 hybridized .


Chemical Reactions Analysis

While specific chemical reactions involving 3-Bromopyridine-4-carbonyl chloride are not detailed in the search results, it’s worth noting that bromopyridines are often used in Suzuki-Miyaura coupling reactions . These reactions are widely applied for carbon-carbon bond formation .


Physical And Chemical Properties Analysis

3-Bromopyridine-4-carbonyl chloride has a molecular weight of 256.91 . It is a powder in physical form . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthetic Routes and Reactions : 3-Bromopyridine-4-carbonyl chloride has been involved in various synthetic routes, particularly in the synthesis of heterocyclic compounds. For instance, it has been used in the vapor phase bromination of pyridine, yielding products like 2-bromopyridine and 3-bromopyridine (Boudakian et al., 1967). Additionally, it has been employed in palladium-catalyzed cyclization reactions with carboxylic acids under carbon monoxide pressure to yield specific alkanoates (Cho & Kim, 2008).

  • Catalytic Aryl Amination : 3-Bromopyridine-4-carbonyl chloride has been used in catalytic aryl amination of bromoarenes, showcasing effectiveness in coupling reactions involving various bromoarene derivatives (Samblanet & Schmidt, 2012).

  • Titrimetric Determination in Organic Chemistry : This compound has been utilized in hydrochloric acid medium as a standard reagent for the precise determination of organic compounds through titrimetric methods (Verma et al., 1978).

Pharmaceutical and Medicinal Chemistry Applications

  • Preparation of Boronic Acids : 3-Bromopyridine-4-carbonyl chloride is instrumental in the preparation of 3-pyridylboronic acid and other arylboronic acids, important in pharmaceutical chemistry (Li et al., 2002).

  • Cross-Coupling for Antibiotic Synthesis : It has been used in the synthesis of highly functionalized 4-bromopyridines for the preparation of antitumor antibiotics like streptonigrin and lavendamycin (Mcelroy & DeShong, 2003).

Material Science and Advanced Synthesis

  • Synthesis of Complex Organic Compounds : This chemical plays a role in the synthesis of complex organic structures like 1,4-bis(4-pyridyl)butadiyne, which has applications in material science and nanotechnology (Delia Ciana & Haim, 1984).

  • Catalysis and Ligand Preparation : It is used in the preparation of catalysts and ligands for various chemical reactions, contributing significantly to the field of catalysis and synthetic chemistry (Tagata & Nishida, 2003).

  • Organometallic Chemistry : In organometallic chemistry, 3-Bromopyridine-4-carbonyl chloride is used in the synthesis of ruthenium carbonyl complexes with pyridine-alkoxide ligands. These complexes have applications in catalysis, particularly in the dehydrogenative oxidation of alcohols (Hao et al., 2018).

Safety and Hazards

3-Bromopyridine-4-carbonyl chloride is considered hazardous . It is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-bromopyridine-4-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO/c7-5-3-9-2-1-4(5)6(8)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXQCWYKQHICRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(=O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromopyridine-4-carbonyl chloride

Synthesis routes and methods

Procedure details

3-Bromopyridine-4-carboxylic acid (5.0 g) was dissolved in thionyl chloride (50 ml) and the solution heated under reflux for 4 hours, cooled and evaporated in vacuo. Re-evaporation of added toluene gave 3-bromopyridine4-carbonyl chloride, m.p.151°-154° C. (dec.) (5.45 g) as a green solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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